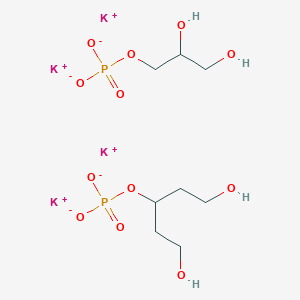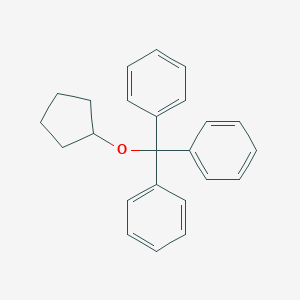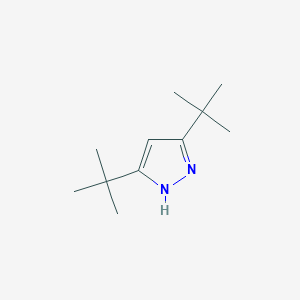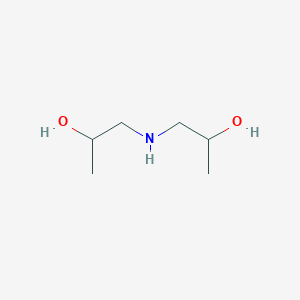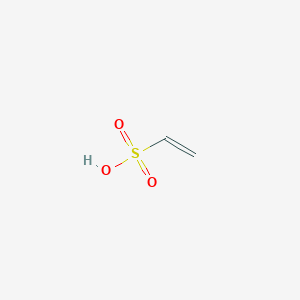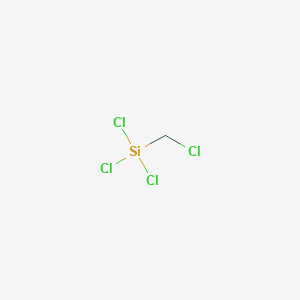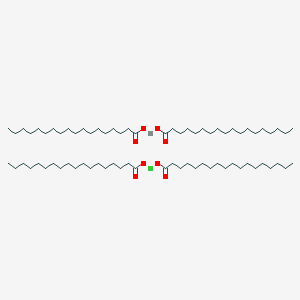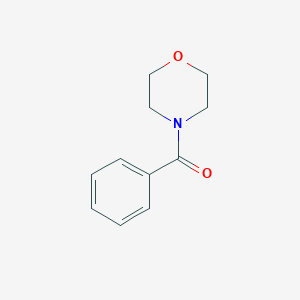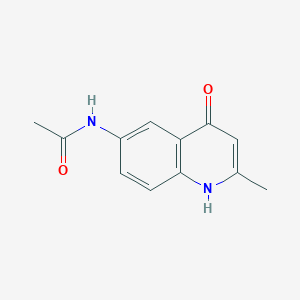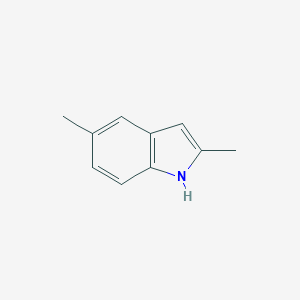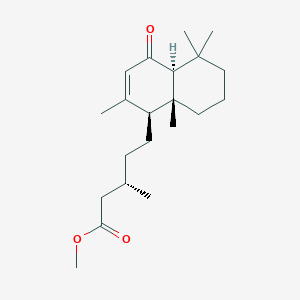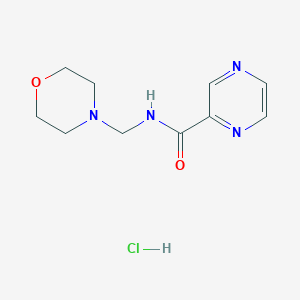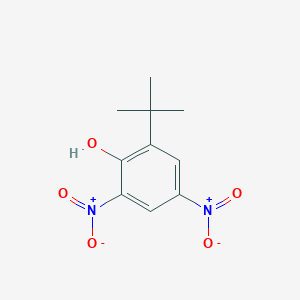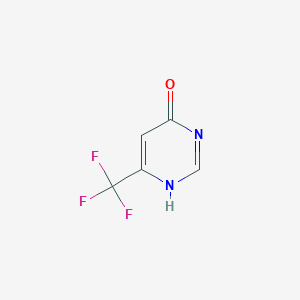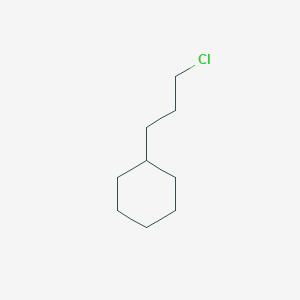
(3-Chloropropyl)cyclohexane
Overview
Description
“(3-Chloropropyl)cyclohexane” is a chemical compound with the formula C9H17Cl . It is also known as “3-Cyclohexyl-1-chloropropane” and "Cyclohexane, (3-chloropropyl)-" . The molecule contains a total of 27 bonds, including 10 non-H bonds, 2 rotatable bonds, and 1 six-membered ring .
Synthesis Analysis
The synthesis of “(3-Chloropropyl)cyclohexane” can be achieved through various methods. One such method involves the use of retrosynthetic analysis to design a synthesis on paper for the transformation of “(3-chloropropyl)cyclohexane” to 2 equivalents of 2-cyclohexylacetic acid .Molecular Structure Analysis
The molecular structure of “(3-Chloropropyl)cyclohexane” can be viewed using Java or Javascript . The 3D chemical structure image of “(3-Chloropropyl)cyclohexane” is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Physical And Chemical Properties Analysis
“(3-Chloropropyl)cyclohexane” has a molecular weight of 160.684 . The density of “(3-Chloropropyl)cyclohexane” is 0.934 g/cm3 .Scientific Research Applications
Antibacterial Agents : Cyclohexane derivatives, similar in structure to (3-Chloropropyl)cyclohexane, have been identified as novel antibacterial agents effective against gram-positive bacteria and others. These compounds act by inhibiting the transport of hydrophilic substances into bacteria without disrupting the cytoplasmic membrane (Lloyd et al., 1988).
Organic Synthesis : In organic chemistry, donor-acceptor cyclopropanes have been reacted with iodobenzene dichloride to afford ring-opened products with chlorine atoms, utilizing various donor and acceptor moieties (Garve et al., 2014).
Neurological Effects : Cyclohexane, a related compound, has been studied for its effects on motor behavior and memory in mice, revealing severe functional deficits and increased reactive gliosis in the hippocampus following exposure (Campos-Ordonez et al., 2015).
Oxidative Chlorination : A study demonstrated the efficient monochlorination of cyclohexane using sodium chloride and Oxone as the oxidant, highlighting the importance of solvent selection in radical chlorination of alkanes (Zhao & Lu, 2017).
Kinetic Modeling and Pyrolysis : Research on cyclohexane pyrolysis at low pressure revealed the formation of various species, including 1-hexene and aromatics, indicating that isomerization to 1-hexene is a dominant decomposition channel (Wang et al., 2012).
Spectrophotometric Reagents : Cyclohexane-1,3-dione bisthiosemicarbazone monohydrochloride has been utilized as a spectrophotometric reagent for detecting chlorate in perchloric acid medium (Ceba et al., 1978).
Safety And Hazards
Future Directions
The future directions of “(3-Chloropropyl)cyclohexane” could involve its use in the synthesis of polymers. For instance, the use of methyl(3-chloropropyl)diethoxysilane generates a polymer with similar ultra-high molecular weight . Introduction of phosphonate groups through the chloropropyl sites later leads to functionalized polymers which can encapsulate various transition metal nanoparticles .
properties
IUPAC Name |
3-chloropropylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Cl/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEISABAAOUXQNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150032 | |
| Record name | (3-Chloropropyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloropropyl)cyclohexane | |
CAS RN |
1124-62-5 | |
| Record name | 3-Cyclohexylpropyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloropropyl)cyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Chloropropyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloropropyl)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-CHLOROPROPYL)CYCLOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BJK2UX42J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



